molecular formula C15H21NO2 B12605045 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one CAS No. 647826-92-4

1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one

Cat. No.: B12605045
CAS No.: 647826-92-4
M. Wt: 247.33 g/mol
InChI Key: XMQHJUHDINRKMC-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one is a compound belonging to the pyrrolidinone family, which is characterized by a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a butyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as microwave-assisted organic synthesis (MAOS), which enhances the efficiency and yield of the reaction. This method allows for the rapid heating of the reaction mixture, leading to shorter reaction times and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The hydroxyl and benzyl groups play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-hydroxy-5-butylpyrrolidine-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both benzyl and butyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

647826-92-4

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-benzyl-5-butyl-5-hydroxypyrrolidin-2-one

InChI

InChI=1S/C15H21NO2/c1-2-3-10-15(18)11-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,18H,2-3,9-12H2,1H3

InChI Key

XMQHJUHDINRKMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC(=O)N1CC2=CC=CC=C2)O

Origin of Product

United States

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